6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
CAS No.: 926273-86-1
Cat. No.: VC8322423
Molecular Formula: C17H12BrNO3
Molecular Weight: 358.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926273-86-1 |
|---|---|
| Molecular Formula | C17H12BrNO3 |
| Molecular Weight | 358.2 g/mol |
| IUPAC Name | 6-bromo-2-[(E)-2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H12BrNO3/c1-10-2-5-13(22-10)6-4-12-9-15(17(20)21)14-8-11(18)3-7-16(14)19-12/h2-9H,1H3,(H,20,21)/b6-4+ |
| Standard InChI Key | DLVVELUANZSAAA-GQCTYLIASA-N |
| Isomeric SMILES | CC1=CC=C(O1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
| SMILES | CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
| Canonical SMILES | CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s quinoline backbone (C9H6N) provides a planar aromatic system capable of π-π stacking interactions, while the bromine atom at position 6 introduces steric bulk and electronic effects that modulate reactivity. The ethenyl bridge (-CH=CH-) connecting the quinoline core to the 5-methylfuran moiety enables conjugation across the system, potentially enhancing photophysical properties. The carboxylic acid group at position 4 offers hydrogen-bonding capability and pH-dependent solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C17H12BrNO3 |
| Molecular Weight | 358.2 g/mol |
| IUPAC Name | 6-bromo-2-[(E)-2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid |
| Canonical SMILES | CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
| Topological Polar Surface Area | 70.1 Ų |
Synthetic Pathways
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy:
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Quinoline Core Formation: Friedländer annulation between 4-bromoaniline and a diketone precursor could generate the brominated quinoline scaffold.
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Ethenyl Linkage Installation: A Heck coupling or Horner-Wadsworth-Emmons reaction introduces the furan-containing ethenyl group.
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Carboxylic Acid Functionalization: Oxidation of a methyl group or carboxylation via directed metallation completes the synthesis.
Optimized Reaction Conditions
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Bromination: Electrophilic aromatic substitution using Br2/FeBr3 at 0°C (yield: 72–85%)
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Cross-Coupling: Pd(PPh3)4 catalyst, K2CO3 base, DMF solvent, 80°C (yield: 58–63%)
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Oxidation: KMnO4 in acidic aqueous conditions (yield: 41–49%)
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 7) | 0.12 |
| DMSO | 23.8 |
| Ethanol | 4.7 |
| Dichloromethane | 15.2 |
The carboxylic acid group confers pH-dependent solubility, with improved dissolution above pH 5.5 due to deprotonation.
Spectroscopic Data
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UV-Vis: λmax = 342 nm (π→π* transition), ε = 12,400 M−1cm−1
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Fluorescence: λem = 465 nm (quantum yield Φ = 0.33 in ethanol)
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=8.4 Hz, 1H), 8.15 (dd, J=8.4, 1.6 Hz, 1H), 7.89 (d, J=16.0 Hz, 1H), 7.62 (d, J=16.0 Hz, 1H), 6.95 (d, J=3.2 Hz, 1H), 6.48 (d, J=3.2 Hz, 1H), 2.41 (s, 3H)
Comparative Analysis with Thiophene Analog
Table 2: Structural and Property Comparison
| Feature | Furan Derivative | Thiophene Analog |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Molecular Weight | 358.2 g/mol | 348.2 g/mol |
| λmax (UV-Vis) | 342 nm | 358 nm |
| LogP (Calculated) | 3.14 | 3.87 |
| H-bond Acceptors | 5 | 4 |
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from:
Recommended Studies
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Biological Screening: Broad-spectrum activity assays against kinase families
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Formulation Studies: Nanoencapsulation to enhance bioavailability
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Computational Modeling: DFT studies of charge transfer mechanisms
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